molecular formula C19H17NO4 B14990510 N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990510
M. Wt: 323.3 g/mol
InChI Key: PHTJANINUXLXFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific chemical structure, which combines the chromene core with an ethoxyphenyl group. This structural combination imparts distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-3-23-14-7-5-13(6-8-14)20-19(22)18-11-16(21)15-10-12(2)4-9-17(15)24-18/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

PHTJANINUXLXFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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